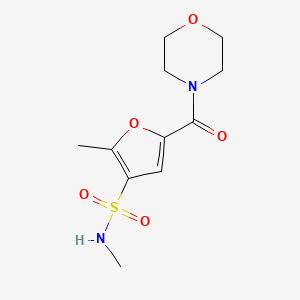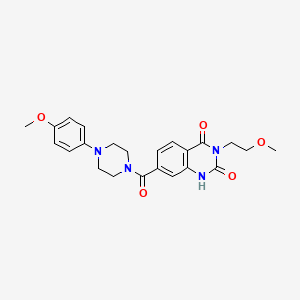
3-(4-Chlorphenyl)-N,N-Diethyl-1-phenyl-1H-pyrazol-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide, commonly known as CPP, is a chemical compound that belongs to the class of pyrazole derivatives. CPP has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Nichtlineare Optik
Die Verbindung wurde aufgrund ihrer signifikanten elektrooptischen Eigenschaften untersucht . Sie hat in der nichtlinearen Optik Potenzial gezeigt, was durch Studien zur zweiten und dritten Harmonischen Generation bestätigt wird . Die statische und dynamische Polarisierbarkeit dieser Verbindung ist um ein Vielfaches höher als die von Harnstoff . Dies deutet darauf hin, dass sie in der Herstellung optoelektronischer Bauelemente eingesetzt werden könnte .
Antivirale Aktivität
Einige Derivate der Verbindung haben antivirale Aktivität gezeigt . So wurden beispielsweise 5-(4-Chlorphenyl)-N-substituierte-N-1,3,4-Thiadiazol-2-sulfonamid-Derivate synthetisiert und auf ihre Aktivität gegen das Tabakmosaikvirus getestet . Dies deutet auf mögliche Anwendungen bei der Entwicklung von antiviralen Medikamenten hin .
Katalysator in chemischen Reaktionen
Die Verbindung wurde als Katalysator für eine Vielzahl von Reaktionen eingesetzt. So wurde sie beispielsweise in Diels-Alder-Reaktionen eingesetzt, die für die Synthese komplexer organischer Verbindungen wichtig sind.
Polymerisationsmittel
Sie wurde auch als Polymerisationsmittel eingesetzt. Dies deutet auf mögliche Anwendungen bei der Herstellung von Polymeren hin, die in verschiedenen Industrien eine breite Palette von Anwendungen finden.
Reagenz in der organischen Synthese
Die Verbindung wurde als Reagenz bei der Synthese verschiedener organischer Verbindungen eingesetzt, wie z. B. Arzneimittel und Pflanzenschutzmittel. Dies zeigt ihre Bedeutung in der organischen Chemie und mögliche Anwendungen in der Pharma- und Agrarindustrie.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-N,N-diethyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c1-3-23(4-2)20(25)18-14-24(17-8-6-5-7-9-17)22-19(18)15-10-12-16(21)13-11-15/h5-14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIWUNFXRUGDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2572524.png)


![N-(4-chlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1,4-dihydropyridine-3-carboxamide](/img/structure/B2572530.png)

![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2572532.png)

![8-(4-ethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2572534.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2572536.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2572537.png)

![4-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2572540.png)
![2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide](/img/structure/B2572543.png)
